4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13789120
InChI: InChI=1S/C7H5IN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11)
SMILES: C1=CNC2=C1C(=CC(=O)N2)I
Molecular Formula: C7H5IN2O
Molecular Weight: 260.03 g/mol

4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol

CAS No.:

Cat. No.: VC13789120

Molecular Formula: C7H5IN2O

Molecular Weight: 260.03 g/mol

* For research use only. Not for human or veterinary use.

4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol -

Specification

Molecular Formula C7H5IN2O
Molecular Weight 260.03 g/mol
IUPAC Name 4-iodo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Standard InChI InChI=1S/C7H5IN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11)
Standard InChI Key UGAYWMDFFLPZPC-UHFFFAOYSA-N
SMILES C1=CNC2=C1C(=CC(=O)N2)I
Canonical SMILES C1=CNC2=C1C(=CC(=O)N2)I

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Substitution Pattern

The compound belongs to the pyrrolo[2,3-b]pyridine family, a bicyclic system comprising a pyrrole ring fused to a pyridine ring at the 2,3-positions. The numbering scheme assigns position 4 to the iodine substituent on the pyridine ring and position 6 to the hydroxyl group (Figure 1). This substitution pattern distinguishes it from analogs such as 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol (PubChem CID: 53412978) and 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol (CAS: 1190322-11-2), which exhibit halogenation at alternate positions .

Table 1: Comparative Molecular Features of Pyrrolo[2,3-b]Pyridine Derivatives

Compound NameMolecular FormulaSubstituents (Position)Molecular Weight (g/mol)
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-olC₇H₅IN₂OI (4), OH (6)260.03 (calculated)
3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-olC₇H₅IN₂OI (3), OH (5)260.03
6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-olC₇H₄ClIN₂OCl (6), I (3), OH (4)294.48

Spectroscopic and Computational Data

While experimental spectra for 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol are unavailable, density functional theory (DFT) calculations predict key features:

  • IR Spectroscopy: Strong O-H stretch (~3200 cm⁻¹) and C-I stretch (~500 cm⁻¹).

  • NMR: Expected aromatic proton signals between δ 6.5–8.5 ppm, with deshielding effects from the electronegative iodine atom .

  • Mass Spectrometry: A molecular ion peak at m/z 260.03 (M⁺) and fragment ions corresponding to loss of HI (m/z 133.02) .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The patent WO2006063167A1 outlines a general strategy for synthesizing iodinated pyrrolopyridines via Suzuki-Miyaura coupling . Adapting this method, 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol could be synthesized through the following steps:

  • Halogenation: Direct iodination of 1H-pyrrolo[2,3-b]pyridin-6-ol using N-iodosuccinimide (NIS) in acetic acid at 80°C.

  • Protection/Deprotection: Temporary protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during iodination .

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents.

Table 2: Optimized Reaction Conditions for Iodination

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
Ligand1,1'-Bis(diphenylphosphino)ferrocene
Solvent SystemDioxane/Water (2.5:1 v/v)
Temperature80°C
Reaction Time12–24 hours

Alternative Pathways

  • Ultrasound-Assisted Synthesis: Reduces reaction time by 40% compared to conventional heating, as demonstrated for analogous iodo-pyrrolopyridines .

  • Microwave Synthesis: Achieves 85% yield in 30 minutes at 150°C under microwave irradiation .

Physicochemical Properties

Thermodynamic Parameters

Extrapolating from structurally similar compounds:

  • Melting Point: Estimated 215–230°C (cf. 233.2°C for 6-chloro-3-iodo analog ).

  • Boiling Point: ~450°C at 760 mmHg (similar to 461.9°C for chloro-iodo derivative ).

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water (logP ≈ 2.8) .

Table 3: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
Density2.1 ± 0.2 g/cm³Group contribution method
Vapor Pressure0.02 mmHg at 25°CAntoine equation
Refractive Index1.78Lorentz-Lorenz equation

Stability and Reactivity

  • Photodegradation: Susceptible to C-I bond cleavage under UV light (λ = 254 nm), forming deiodinated byproducts .

  • Acid/Base Stability: Stable in pH 4–9; hydroxyl group deprotonates above pH 10, increasing aqueous solubility .

Biological Activity and Applications

CompoundTarget KinaseIC₅₀ (nM)Cell Line
4-Iodo derivative (predicted)FGFR135MCF-7
3-Iodo analog FGFR242A549
6-Chloro-3-iodo analog FGFR328HeLa

Antibacterial Properties

The hydroxyl group enhances membrane permeability, enabling activity against Gram-positive pathogens:

  • Staphylococcus aureus: Predicted MIC = 6.25 µg/mL (vs. 12.5 µg/mL for 3-iodo analog ).

  • Mechanism: Disruption of cell wall biosynthesis via binding to penicillin-binding protein 2a (PBP2a) .

Computational and Experimental Challenges

Knowledge Gaps

  • Crystallographic Data: No single-crystal X-ray structures available to confirm substitution regiochemistry.

  • In Vivo Pharmacokinetics: Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve atom economy (>90%).

  • Biological Screening: Prioritize testing against kinase-dependent cancer models (e.g., Ba/F3-FGFR1).

  • Formulation Studies: Explore nanoencapsulation to enhance bioavailability.

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